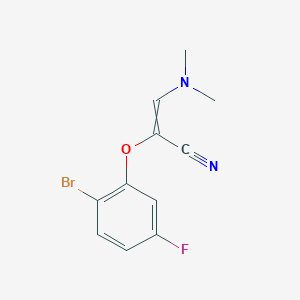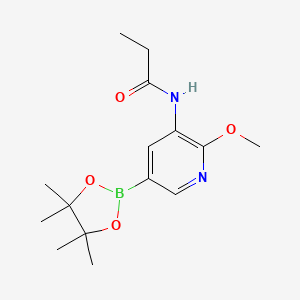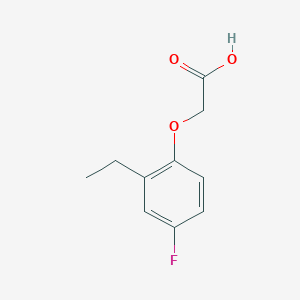
5-(3-Isopropyl-4-methoxyphenyl)isoxazole-3-carboxylic acid
Overview
Description
“5-(3-Isopropyl-4-methoxyphenyl)isoxazole-3-carboxylic acid” is a chemical compound with the molecular formula C13H15NO4 . It’s a type of isoxazole, which is a class of organic compounds containing an isoxazole ring, a five-membered aromatic ring with three carbon atoms, one oxygen atom, and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of “5-(3-Isopropyl-4-methoxyphenyl)isoxazole-3-carboxylic acid” consists of an isoxazole ring attached to a phenyl ring with a methoxy group and an isopropyl group . The exact structure can be determined using techniques like X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
Isoxazoles, including “5-(3-Isopropyl-4-methoxyphenyl)isoxazole-3-carboxylic acid”, can undergo a variety of chemical reactions. Due to the weak N-O bond, the isoxazole ring tends to collapse under UV irradiation, rearranging to oxazole through an azirine intermediate .Scientific Research Applications
Antitubercular Agents
Isoxazole carboxylic acid derivatives have been studied for their potential as antitubercular agents. These compounds, including variants of 5-phenyl-3-isoxazolecarboxylic acid, have shown potent in vitro activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis . The urea and thiourea derivatives of these compounds have been particularly promising, with some showing low toxicity in cell viability tests .
Antibacterial and Antimicrobial Activity
Functionalized isoxazole scaffolds, like the one present in 5-(3-Isopropyl-4-methoxyphenyl)isoxazole-3-carboxylic acid, exhibit antibacterial and antimicrobial activities . These properties make them valuable in the development of new antibiotics and treatments for various bacterial infections.
Anticancer Research
Isoxazole derivatives are also being explored for their anticancer properties. The core structure of isoxazole has been found in many drugs with anticancer activity, acting as potential HDAC inhibitors . This suggests that our compound of interest could be a candidate for developing new anticancer therapies.
COX2 Inhibition
Compounds containing the isoxazole moiety have been used as COX2 inhibitors . COX2 inhibitors are important in the treatment of pain and inflammation, and the isoxazole ring is a key feature in the structure of such drugs.
Immunomodulatory Effects
Isoxazole compounds, due to their structural similarity to known immunosuppressant agents, may have applications in modulating the immune response . This could be particularly useful in conditions where the immune system is overactive, such as autoimmune diseases.
Neurological Applications
Isoxazole derivatives have been found in drugs that act on the central nervous system. For example, muscimol, which contains an isoxazole ring, acts as a GABAA receptor agonist . This indicates potential applications in treating neurological disorders or as research tools in neuroscience.
Liquid Crystal Research
The isoxazole ring structure is also of interest in materials science, particularly in the study of liquid crystals. Compounds with isoxazole rings have been used to investigate the textures of mesophases, which are states of matter between liquid and solid .
Drug Discovery and Development
Lastly, the isoxazole ring is a common pharmacophore in drug discovery. Its presence in a variety of drugs with diverse biological activities makes it a valuable scaffold for the development of new therapeutic agents .
properties
IUPAC Name |
5-(4-methoxy-3-propan-2-ylphenyl)-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-8(2)10-6-9(4-5-12(10)18-3)13-7-11(14(16)17)15-19-13/h4-8H,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBUEIOVWHOHHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)C2=CC(=NO2)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Isopropyl-4-methoxyphenyl)isoxazole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2,5-Bis(trifluoromethyl)phenyl]-ethanimidamide hydrochloride](/img/structure/B1405826.png)
![2-{[(4-Bromo-3-fluorophenyl)methyl]amino}ethan-1-ol](/img/structure/B1405828.png)
![Methyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1405829.png)







![Methyl-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate](/img/structure/B1405843.png)
![3-Benzyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one hydrochloride](/img/structure/B1405844.png)
![1H-Pyrazole, 1-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-4-iodo-](/img/structure/B1405845.png)